molecular formula C19H20N4O4 B13362376 Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate

Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate

Cat. No.: B13362376
M. Wt: 368.4 g/mol
InChI Key: ZHSWEKAKEBEUAQ-UHFFFAOYSA-N
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Description

Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-mediated synthesis, which allows for efficient and high-yield production. The reaction is performed at elevated temperatures (around 140°C) to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist for RORγt, inhibit PHD-1, and modulate JAK1 and JAK2 pathways . These interactions lead to various biological effects, such as anti-inflammatory and anti-proliferative activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridines and triazolopyrimidines, such as:

Uniqueness

Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate is unique due to its specific structural features, such as the phenethyl group and the ethyl glycinate moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-[ethyl-[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H20N4O4/c1-2-22(11-16(25)26)19(27)17-15(24)10-14(23-18(17)20-12-21-23)9-8-13-6-4-3-5-7-13/h3-7,10,12H,2,8-9,11H2,1H3,(H,20,21)(H,25,26)

InChI Key

ZHSWEKAKEBEUAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C(=O)C1=C2N=CNN2C(=CC1=O)CCC3=CC=CC=C3

Origin of Product

United States

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